2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-(Ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinoyl Intermediate: The synthesis begins with the preparation of 2-(methylthio)nicotinic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Piperidine Derivative Formation: The acid chloride is reacted with 4-piperidinemethanol to form the nicotinoyl-piperidine intermediate.
Benzamide Formation: The final step involves coupling the nicotinoyl-piperidine intermediate with 2-(ethylthio)benzoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether groups (ethylthio and methylthio) in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄) to reduce any carbonyl groups present.
Substitution: The aromatic ring and the piperidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Halogenation, nitration, and sulfonation are typical electrophilic substitutions for the benzamide ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nicotinoyl and piperidine moieties, which are common in bioactive molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, possibly leading to the discovery of new drugs for treating diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the presence of the nicotinoyl group suggests it might interact with nicotinic acetylcholine receptors or other similar targets. The piperidine ring could enhance binding affinity and specificity, while the thioether groups might influence the compound’s pharmacokinetics and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
- 2-(Ethylthio)-N-((1-(2-(ethylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is unique due to the specific combination of ethylthio and methylthio substituents. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-3-29-19-9-5-4-7-17(19)20(26)24-15-16-10-13-25(14-11-16)22(27)18-8-6-12-23-21(18)28-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLAOZMQELLUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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